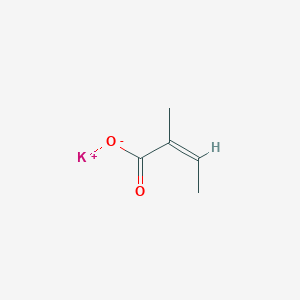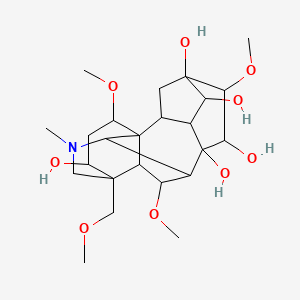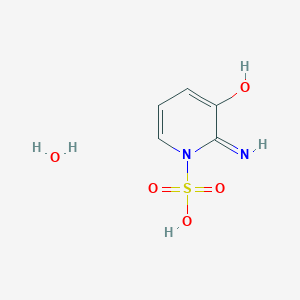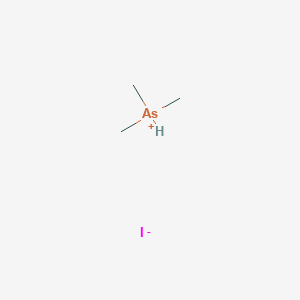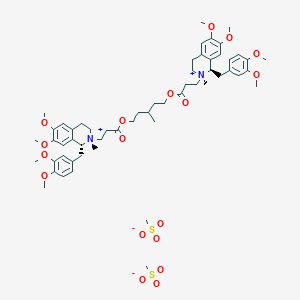
(Acetylacetonato)dicarbonylrhodium(I)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of (Acetylacetonato)dicarbonylrhodium(I) involves the reaction of RhCl3·nH2O with acetylacetonate ligands under specific conditions to achieve a high yield of 97%. This process is significant for producing the compound at an industrial scale, indicating its commercial viability and importance in various applications (Ma Lei, 2012).
Molecular Structure Analysis
The molecular structure of (Acetylacetonato)dicarbonylrhodium(I) has been characterized by IR, MS, H-NMR, and C-NMR techniques, confirming the expected coordination geometry around the rhodium center. These characterization methods provide a detailed understanding of the molecular geometry, which is crucial for its activity as a catalyst (Li Che, 2014).
Chemical Reactions and Properties
(Acetylacetonato)dicarbonylrhodium(I) exhibits remarkable catalytic properties, particularly in the carbonylation of methyl acetate, where it demonstrates good activities. The presence of proximate H-bonding substituents in its bipyridine ligands enhances its catalytic performance, showcasing its utility in organic synthesis and industrial processes (C. Conifer et al., 2011).
Wissenschaftliche Forschungsanwendungen
Catalysis and Chemical Synthesis
(Acetylacetonato)dicarbonylrhodium(I) serves as a catalyst in several chemical reactions, including the oxo-process for synthesizing aldehydes from olefins and syngas, and as a precursor for chemical vapor deposition (CVD) Rhodium plating processes. It shows high effectiveness in catalyzing the addition reaction of α-keto acid chlorides with terminal alkynes to produce (Z)-γ-chloro-α-oxo-β,γ-unsaturated ketones with regio- and stereoselectivity (Ma Lei, 2012); (Taigo Kashiwabara, Masato Tanaka, 2011).
Spectroscopy and Physical Chemistry
The compound has been extensively studied using two-dimensional time-frequency ultrafast infrared vibrational echo spectroscopy, revealing intricate details about vibrational dephasing mechanisms and solute-solvent interactions. These studies contribute significantly to understanding the dynamic behavior of molecules in different phases and temperatures, providing insights into the fundamental principles of physical chemistry (K. A. Merchant et al., 2001); (K. Rector, M. Fayer, 1998).
Structural Analysis and Characterization
Research on (Acetylacetonato)dicarbonylrhodium(I) also involves its structural characterization through techniques like X-ray diffraction, IR, NMR, and C-NMR spectroscopy. These studies provide detailed insights into the molecular structure, bonding, and electronic properties of the compound, facilitating its application in more targeted chemical synthesis and material science projects. The crystal structure analysis has refined our understanding of its planar coordination geometry and metal-ligand interactions, contributing to the development of new catalytic processes and materials (F. Huq, A. C. Skapski, 1974).
Chemical Preparation and Optimization
Significant research efforts are dedicated to optimizing the synthesis process of (Acetylacetonato)dicarbonylrhodium(I) to enhance yield, reduce production costs, and improve the efficiency of its application in industrial catalysis. These studies have led to the development of methods that simplify the preparation steps, making it more accessible for commercial production and application in various chemical processes (Li Che, 2014).
Safety And Hazards
Eigenschaften
CAS-Nummer |
14874-82-9 |
|---|---|
Produktname |
(Acetylacetonato)dicarbonylrhodium(I) |
Molekularformel |
C₇H₇O₄Rh |
Molekulargewicht |
258.03 |
Synonyme |
Acetylacetonatorhodium Dicarbonyl; Dicarbonyl(2,4-pentanedionato)rhodium; Dicarbonyl(2,4-pentanedionato-κO,κO’)rhodium; Dicarbonylacetylacetonatorhodium; Dicarbonylacetylacetonatorhodium(I); Dicarbonylrhodium Acetylacetonate; Dicarbonylrhodium(I) Ace |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



